2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone
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Overview
Description
2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a chemical compound that features a bromine atom, an imidazole ring, and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
The properties of imidazole compounds, such as their high solubility in water and other polar solvents, may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone typically involves the bromination of 1-(4-imidazol-1-yl-phenyl)ethanone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the imidazole ring or the phenyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole moiety.
Biological Studies: The compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as proteins or nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Catalysis: The imidazole ring can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalyst.
Comparison with Similar Compounds
Similar Compounds
1-(4-Imidazol-1-yl-phenyl)ethanone: Lacks the bromine atom, which can affect its reactivity and binding properties.
2-Chloro-1-(4-imidazol-1-yl-phenyl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
2-Iodo-1-(4-imidazol-1-yl-phenyl)ethanone:
Uniqueness
2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. This makes it a valuable compound for designing new molecules with tailored properties.
Properties
IUPAC Name |
2-bromo-1-(4-imidazol-1-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQNJOAJAWHIFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601826 |
Source
|
Record name | 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110668-69-4 |
Source
|
Record name | 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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